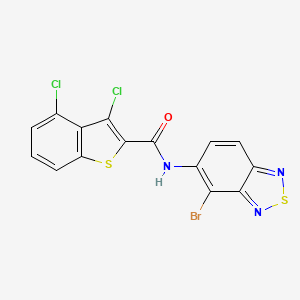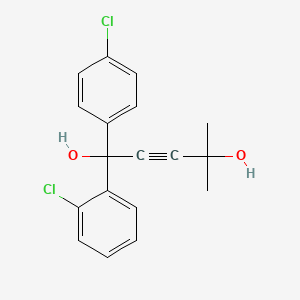
1-(2-chlorophenyl)-1-(4-chlorophenyl)-4-methyl-2-pentyne-1,4-diol
Descripción general
Descripción
1-(2-chlorophenyl)-1-(4-chlorophenyl)-4-methyl-2-pentyne-1,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as CCPD and is a derivative of resveratrol, which is a natural polyphenol found in grapes and red wine. CCPD has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Aplicaciones Científicas De Investigación
Intramolecular Hydroalkoxylation and Hydroamination Catalysis
Copper(I) complexes supported by N-heterocyclic carbene ligands catalyze intramolecular hydroalkoxylation and hydroamination of alkynes to form ether and imine products. This process demonstrates the utility of copper catalysis in the efficient synthesis of cyclic compounds from linear substrates, highlighting the relevance of such chemical transformations in the development of new materials and pharmaceuticals Pouy et al., 2012.
Gas Separation Membrane Technology
Crosslinkable poly(4-methyl-2-pentyne) (PMP) membranes, when crosslinked with bis(aryl azide), show enhanced mechanical stability and selectivity for gas separation. This research illustrates how chemical modification can improve the performance of polymeric materials for environmental and industrial applications, such as the purification of natural gas and the capture of carbon dioxide Shao et al., 2008.
Environmental Chemistry and Pollution Analysis
Studies on dioxin and dioxin-like PCB impurities in Japanese agrochemical formulations highlight the importance of analyzing and understanding the environmental impact of chemical contaminants. This work informs regulatory and cleanup efforts related to persistent organic pollutants, which pose risks to ecosystems and human health Masunaga et al., 2001.
Photoelectrochemical Sensing of Organic Pollutants
The development of a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction for the detection of 4-chlorophenol demonstrates innovative approaches to environmental monitoring. This sensor offers high sensitivity and specificity, contributing to the field of water quality analysis and public health protection Yan et al., 2019.
Bioremediation of Chlorinated Phenols
Research on the biodegradation of chlorophenols in both aerobic and anaerobic systems provides insights into the potential for biological methods to remediate contaminated groundwater and soil. This area of study is crucial for the development of sustainable technologies to mitigate pollution and restore ecosystems Puhakka & Melin, 1996.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-1-(4-chlorophenyl)-4-methylpent-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O2/c1-17(2,21)11-12-18(22,13-7-9-14(19)10-8-13)15-5-3-4-6-16(15)20/h3-10,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJFVIXHVRQNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4058725.png)
![2-methyl-N-{6-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}propanamide](/img/structure/B4058731.png)
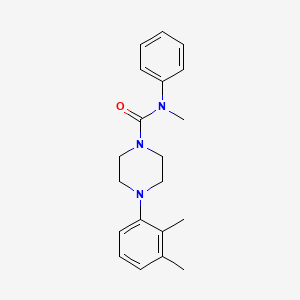
![ethyl 1-[(benzylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4058741.png)
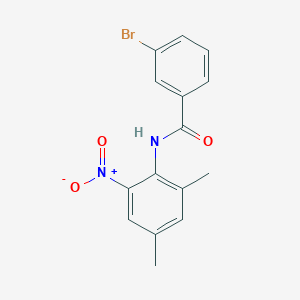
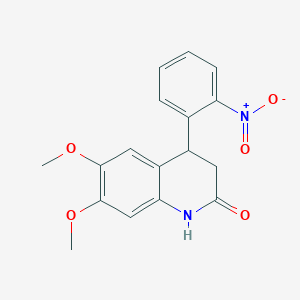

![8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4058767.png)
![methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate](/img/structure/B4058776.png)
![2-methoxy-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B4058796.png)
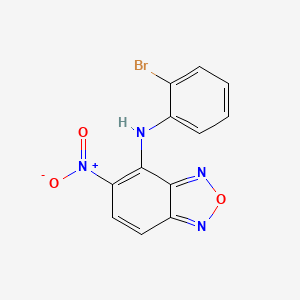
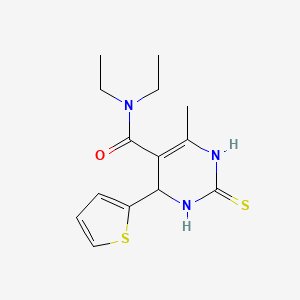
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B4058818.png)
